Cas no 2098487-52-4 (Thalidomide-O-PEG2-propargyl)

Thalidomide-O-PEG2-propargyl is a bifunctional linker compound combining thalidomide, a polyethylene glycol (PEG) spacer, and a propargyl group. The thalidomide moiety enables targeted protein degradation via cereblon (CRBN) E3 ligase recruitment, while the PEG2 spacer enhances solubility and reduces steric hindrance for improved binding efficiency. The terminal propargyl group facilitates click chemistry conjugation, allowing modular attachment to azide-functionalized molecules for PROTAC or bifunctional drug development. This compound is particularly useful in probing protein-protein interactions or designing degraders with tunable pharmacokinetic properties. Its well-defined structure and reactivity make it a versatile tool for chemical biology and drug discovery applications.
Thalidomide-O-PEG2-propargyl structure
Thalidomide-O-PEG2-propargyl structure
商品名:Thalidomide-O-PEG2-propargyl
CAS番号:2098487-52-4
MF:C20H20N2O7
メガワット:400.382005691528
CID:4738630

Thalidomide-O-PEG2-propargyl 化学的及び物理的性質

名前と識別子

    • Thalidomide-O-PEG2-propargyl
    • Thalidomide - linker 5
    • Thalidomide 4'-ether-PEG2-alkyne
    • 2-(2,6-Dioxo-3-piperidinyl)-4-[2-[2-(2-propyn-1-yloxy)oxy]ethoxy]-1H-isoindole-1,3(2H)dione
    • 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione
    • インチ: 1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
    • InChIKey: XJWGDRINRIEEJD-UHFFFAOYSA-N
    • ほほえんだ: O(CCOCCOCC#C)C1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 9
  • 複雑さ: 713
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 111

Thalidomide-O-PEG2-propargyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-126458-100mg
Thalidomide-O-PEG2-propargyl
2098487-52-4 98.26%
100mg
¥3500 2024-07-19
Tenova Pharmaceuticals
T52149-25mg
Thalidomide-O-PEG2-propargyl
2098487-52-4 >= 95%
25mg
$160.0 2025-02-21
MedChemExpress
HY-126458-25mg
Thalidomide-O-PEG2-propargyl
2098487-52-4 98.26%
25mg
¥1500 2024-07-19
Tenova Pharmaceuticals
T52149-50mg
Thalidomide-O-PEG2-propargyl
2098487-52-4 >= 95%
50mg
$290.0 2025-02-21
Key Organics Ltd
GS-9256-100MG
2-(2,6-dioxopiperidin-3-yl)-4-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}-2,3-dihydro-1H-isoindole-1,3-dione
2098487-52-4 >95%
100mg
2023-06-14
Aaron
AR01LRA3-250mg
Thalidomide 4'-ether-PEG2-alkyne
2098487-52-4 97%
250mg
$297.00 2025-02-12
1PlusChem
1P01LR1R-25mg
Thalidomide 4'-ether-PEG2-alkyne
2098487-52-4 97%
25mg
$202.00 2023-12-19
Aaron
AR01LRA3-100mg
Thalidomide 4'-ether-PEG2-alkyne
2098487-52-4 97%
100mg
$177.00 2025-02-12
Aaron
AR01LRA3-5mg
Thalidomide 4'-ether-PEG2-alkyne
2098487-52-4 97%
5mg
$82.00 2025-02-12
Ambeed
A1148148-250mg
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione
2098487-52-4 98%
250mg
$337.0 2025-02-19

Thalidomide-O-PEG2-propargyl 関連文献

Thalidomide-O-PEG2-propargylに関する追加情報

Thalidomide-O-PEG2-propargyl: A Comprehensive Overview of Its Applications and Recent Research Developments

Thalidomide-O-PEG2-propargyl, a derivative of the well-known compound with the CAS number 2098487-52-4, has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a Thalidomide core modified with a polyethylene glycol (PEG) linker and a propargyl group, exhibits unique properties that make it valuable for various therapeutic applications. The integration of these functional groups not only enhances the pharmacokinetic profile of the molecule but also opens new avenues for its use in drug delivery systems and targeted therapies.

The Thalidomide moiety, originally known for its sedative properties, has been extensively studied for its immunomodulatory and anti-inflammatory effects. Recent research has highlighted its potential in treating conditions such as leprosy and multiple myeloma. The addition of a PEG moiety, specifically PEG2, further modulates the pharmacokinetic behavior of Thalidomide-O-PEG2-propargyl by increasing its solubility and prolonging its circulation time in the bloodstream. This modification is particularly beneficial for drug delivery systems that require sustained release and improved bioavailability.

The propargyl group in Thalidomide-O-PEG2-propargyl serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex conjugates. This feature is particularly useful in the development of targeted therapeutics, where specific binding partners can be attached to the propargyl group to enhance selectivity and efficacy. For instance, recent studies have demonstrated the use of Thalidomide-O-PEG2-propargyl in the development of antibody-drug conjugates (ADCs), where the propargyl group facilitates the coupling of cytotoxic agents to antibodies for targeted cancer therapy.

In addition to its applications in oncology, Thalidomide-O-PEG2-propargyl has shown promise in other therapeutic areas. Research has indicated its potential role in treating autoimmune diseases, such as rheumatoid arthritis, by modulating immune responses and reducing inflammation. The PEG linker helps to reduce immunogenicity and improve tissue penetration, making it an attractive candidate for localized treatments. Furthermore, studies have explored its use in wound healing and tissue regeneration, where its ability to promote angiogenesis and reduce inflammation could be beneficial.

The synthesis of Thalidomide-O-PEG2-propargyl involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the protection of functional groups, selective modification of the Thalidomide core, and introduction of the PEG linker followed by the propargyl group. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and clinical applications. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in improving scalability and reproducibility.

Evaluation of Thalidomide-O-PEG2-propargyl's efficacy and safety has been a focus of numerous clinical trials. Preliminary results have been promising, showing significant improvements in patients with refractory conditions such as multiple myeloma. The compound's ability to inhibit angiogenesis and modulate immune responses has been linked to these positive outcomes. However, further studies are needed to fully understand its mechanisms of action and long-term effects. Ongoing clinical trials aim to provide more comprehensive data on its therapeutic potential across various diseases.

The future prospects for Thalidomide-O-PEG2-propargyl are vast, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems, such as nanotechnology-based platforms, could further enhance its therapeutic index by improving targeting accuracy and reducing side effects. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers can unlock the full potential of this promising compound.

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Amadis Chemical Company Limited
(CAS:2098487-52-4)Thalidomide-O-PEG2-propargyl
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清らかである:99%/99%/99%
はかる:1g/250mg/100mg
価格 ($):609.0/311.0/259.0